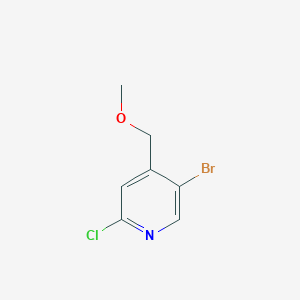
5-Bromo-2-chloro-4-(methoxymethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process has been successfully run on approximately 70 kg/batch with a total yield of 24% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrNO2/c1-11-5-6-3-8 (12-2)10-4-7 (6)9/h3-4H,5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organic group from boron to palladium .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The storage temperature is 2-8°C .科学研究应用
5-Bromo-2-chloro-4-(methoxymethyl)pyridine has been studied for its potential therapeutic effects in a variety of diseases. It has been studied as a potential anti-inflammatory compound, and has been shown to reduce inflammation in animal models of asthma and allergic rhinitis. It has also been studied as a potential anti-cancer agent, and has been shown to reduce the growth of cancer cells in vitro. This compound has also been studied as a potential anti-viral agent, and has been shown to inhibit the replication of the hepatitis C virus in vitro.
作用机制
Target of Action
5-Bromo-2-chloro-4-(methoxymethyl)pyridine is a chemical compound that is often used in the synthesis of various pharmaceuticals . .
Mode of Action
It is known to participate in reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
This compound is often used in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .
Result of Action
The result of the action of this compound largely depends on the context in which it is used. For instance, it can serve as a building block in the synthesis of various pharmaceuticals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, in Suzuki–Miyaura coupling reactions, the reaction conditions can significantly impact the outcome .
实验室实验的优点和局限性
The advantages of using 5-Bromo-2-chloro-4-(methoxymethyl)pyridine in lab experiments include its low toxicity, low cost, and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and may degrade over time. In addition, its exact mechanism of action is not yet known, which can limit the scope of experiments that can be conducted.
未来方向
The potential applications of 5-Bromo-2-chloro-4-(methoxymethyl)pyridine are vast and there are numerous future directions that could be explored. One potential direction is to study its effects on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to further investigate its mechanism of action and to develop new therapeutic strategies based on this knowledge. Additionally, this compound could be used to develop new drugs or drug delivery systems. Finally, further research could be conducted to determine the optimal dosage and delivery method for this compound.
合成方法
5-Bromo-2-chloro-4-(methoxymethyl)pyridine can be synthesized through a variety of methods. One method involves reacting bromoacetyl chloride with 2-chloro-4-methoxymethylpyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired this compound product. Other methods involve the use of palladium catalysts to facilitate the reaction.
安全和危害
The safety information for 5-Bromo-2-chloro-4-(methoxymethyl)pyridine includes hazard statements H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
5-bromo-2-chloro-4-(methoxymethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJTKACMUDDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

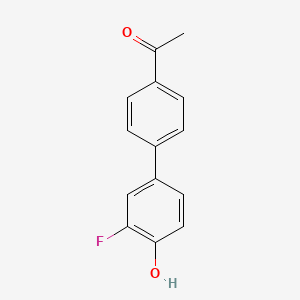





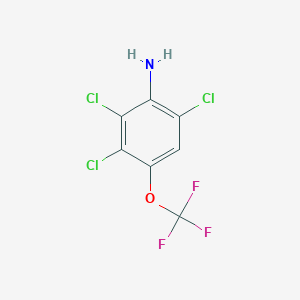
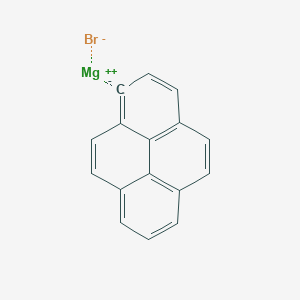
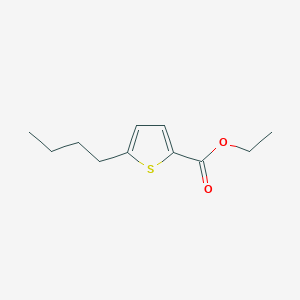
![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)
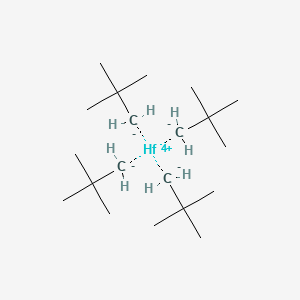
![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)